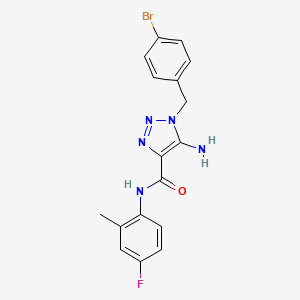

![molecular formula C16H14FN5O2 B2830549 3-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide CAS No. 1004637-93-7](/img/structure/B2830549.png)

3-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis route would depend on the desired final product and the available starting materials. Common techniques might include nucleophilic substitution reactions, condensation reactions, or palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis

The molecular structure of the compound can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis

The compound’s reactivity would depend on its functional groups. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, while the benzamide group could participate in reactions at the carbonyl group .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using standard laboratory techniques. Computational chemistry might also be used to predict some of these properties .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- A study by Hebishy et al. (2020) describes the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives. These compounds have been tested for their anti-influenza A virus (subtype H5N1) activity, with some showing significant antiviral activities (Hebishy et al., 2020).

Biomedical Applications

- Xu et al. (2012) explored 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging with positron emission tomography (PET), highlighting their potential in medical diagnostics (Xu et al., 2012).

- Saito et al. (1999) studied synthetic benzamide derivatives, including compounds similar in structure to the one , for their ability to inhibit histone deacetylase and demonstrated marked antitumor activity in vivo (Saito et al., 1999).

Antimicrobial and Antifungal Activities

- Wu et al. (2021) synthesized novel pyrimidine derivatives containing an amide moiety, including structures similar to the compound , and evaluated their antifungal activities against various pathogens (Wu et al., 2021).

- Desai et al. (2013) synthesized new fluorobenzamides containing thiazole and thiazolidine, examining their promising antimicrobial activities (Desai et al., 2013).

Neurological and Cognitive Implications

- Li et al. (2016) designed and synthesized a set of 3-aminopyrazolo[3,4-d]pyrimidinones, closely related to the compound , to inhibit phosphodiesterase 1. These compounds were considered for the treatment of cognitive deficits associated with neurodegenerative diseases (Li et al., 2016).

Antitumor and Anticancer Research

- Gad and Nassar (2014) explored the synthesis of various azole, pyrane, and pyrimidine derivatives, including compounds similar to 3-fluoro-N-[5-methyl-2-(6-methyl-4-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide, for their antitumor and cytotoxic activities (Gad & Nassar, 2014).

Imaging and Diagnostic Applications

- Damont et al. (2015) synthesized novel pyrazolo[1,5-a]pyrimidines for binding to the translocator protein 18 kDa (TSPO), a biomarker of neuroinflammatory processes. These compounds were evaluated for their potential in PET imaging of neuroinflammation (Damont et al., 2015).

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific chemical properties. Standard safety data sheets (SDS) would provide information on handling, storage, and disposal of the compound. Experimental testing might be needed to determine its toxicity or environmental impact .

Direcciones Futuras

Future research on the compound could involve further exploration of its synthesis, properties, and potential applications. This might include developing more efficient synthesis routes, studying its reactivity in more detail, or investigating its potential uses in areas such as medicine or materials science .

Propiedades

IUPAC Name |

3-fluoro-N-[5-methyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O2/c1-9-7-14(23)20-16(18-9)22-13(6-10(2)21-22)19-15(24)11-4-3-5-12(17)8-11/h3-8H,1-2H3,(H,19,24)(H,18,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIZGNFCTLTTAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

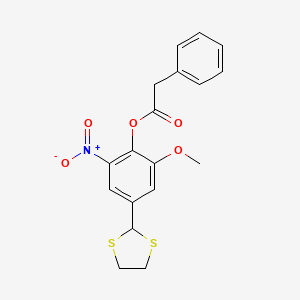

![2-amino-6,7-dimethyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2830468.png)

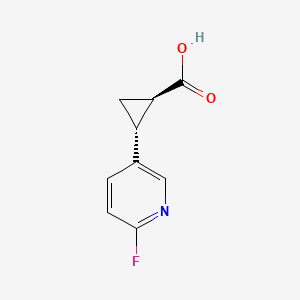

![Methyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrobromide](/img/structure/B2830470.png)

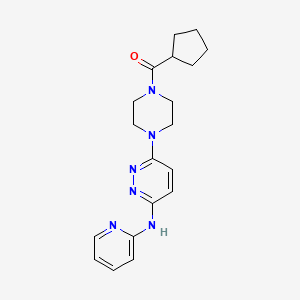

![N-(4-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)oxy)phenyl)thiophene-2-carboxamide](/img/structure/B2830472.png)

![2-amino-1-(2-fluorophenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B2830474.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-3-(trifluoromethoxy)benzamide](/img/structure/B2830477.png)

![7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/no-structure.png)

![2-cyclohexyl-7-(2,5-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2830481.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2830485.png)

![2-(2-methoxyphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2830487.png)

![N-[2-(furan-2-yl)-2-(4-methylbenzenesulfonyl)ethyl]benzenesulfonamide](/img/structure/B2830489.png)